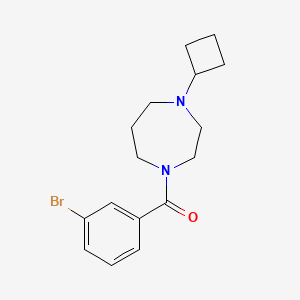

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Description

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic small molecule featuring a 1,4-diazepane ring substituted with a cyclobutyl group at the 4-position and a 3-bromophenyl moiety attached via a methanone linker. This structural motif is characteristic of compounds targeting central nervous system (CNS) receptors, particularly histamine H3 and orexin receptors, due to the diazepane core’s conformational flexibility and the aromatic substituent’s role in receptor binding .

Properties

IUPAC Name |

(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHPBBPVYDMWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the diazepane ring, often through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

JNJ-39220675 : (4-cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone

- Key Differences: Replaces the 3-bromophenyl group with a pyridinyl-phenoxy moiety.

- Pharmacology : High-affinity histamine H3 receptor antagonist (Ki < 10 nM) with demonstrated efficacy in preclinical models of alcohol-related behaviors .

- Structural Impact: The fluorophenoxy-pyridine group enhances hydrogen-bonding interactions with the H3 receptor’s extracellular domain, while the absence of bromine reduces molecular weight (MW: 413.47 g/mol vs. ~395 g/mol for the target compound, estimated).

| Parameter | (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | JNJ-39220675 |

|---|---|---|

| Aromatic Substituent | 3-Bromophenyl | 6-(4-Fluorophenoxy)pyridin-3-yl |

| Molecular Weight (g/mol) | ~395 (estimated) | 413.47 |

| Biological Target | Likely H3 receptor (inferred) | Histamine H3 receptor |

| Binding Affinity (Ki) | Not reported | <10 nM |

Analogs with Tetrazole or Piperidine Modifications

(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone

- Key Differences : Substitutes 3-bromophenyl with a 4-(5-methyltetrazol-1-yl)phenyl group.

- Molecular weight is 340.42 g/mol .

(4-Cyclobutyl-1,4-diazepan-1-yl)-piperidin-4-ylmethanone

- Key Differences : Replaces the aromatic group with a piperidine ring.

- Pharmacology : Likely targets sigma or opioid receptors due to the piperidine moiety’s prevalence in such ligands. MW: 265.39 g/mol .

Dual Orexin Receptor Antagonists

MK-4305 : [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone

- Key Differences : Incorporates a benzoxazole-triazole-phenyl group and a chiral methyl group on the diazepane.

- Pharmacology : Dual orexin receptor antagonist (IC50: 0.6 nM for OX1R, 0.3 nM for OX2R) approved for insomnia .

- Structural Impact : The benzoxazole and triazole groups enhance π-π stacking and hydrogen bonding with orexin receptors, while the 3-bromophenyl analog’s simpler structure may limit multitarget engagement.

Biological Activity

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone, also known by its CAS number 2319807-92-4, is a synthetic organic compound notable for its potential biological activities. The compound features a bromophenyl group and a cyclobutyl-substituted diazepane ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The bromophenyl moiety enhances hydrophobic interactions with target proteins, while the diazepane ring facilitates polar interactions. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors effectively.

Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

- Neuropharmacology : Investigations indicate that this compound may act as a pharmacophore for neurological disorders, potentially influencing neurotransmitter systems and providing therapeutic effects against conditions such as anxiety and depression.

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness appears to be linked to its structural configuration, which enhances its ability to penetrate bacterial membranes .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| (3-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Chlorine instead of Bromine | Moderate activity against similar targets |

| (3-Fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Fluorine substitution | Lower binding affinity in docking studies |

| (3-Methylphenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone | Methyl group instead of halogen | Reduced potency compared to brominated variant |

The presence of the bromine atom significantly influences the electronic properties and steric effects of the molecule, enhancing its reactivity and interaction with biological targets.

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective compounds, this compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated a significant reduction in cell death when exposed to oxidative agents in the presence of this compound, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted comparing this compound against several bacterial strains. The compound demonstrated notable inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than those observed for conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.